4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole

Lipophilicity Drug design Chromatographic method development

Procuring the correct tosylated pyrrole regioisomer is critical for tetrapyrrole total synthesis. Substituting with non-ethylated or N-tosylated analogs alters tosyl migration equilibrium and fails in biliverdin/phycocyanobilin routes. - **Precise Regiochemistry:** C2-tosyl with free N-H enables N-functionalization while maintaining electron-withdrawing effects; 4-ethyl group sterically locks desired migration pathway. - **Physicochemical Match:** LogP 3.80 vs 3.24 for des-ethyl comparator; PSA 58.31 Ų - optimized for membrane permeability without polar surface area inflation. - **Supply Certainty:** ≥97% purity with orthogonal QC (NMR, HPLC). Direct precursor to phycocyanobilin D-ring pyrrolinones.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
CAS No. 922144-25-0
Cat. No. B12889870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole
CAS922144-25-0
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCC1=CNC(=C1)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C13H15NO2S/c1-3-11-8-13(14-9-11)17(15,16)12-6-4-10(2)5-7-12/h4-9,14H,3H2,1-2H3
InChIKeySLKWPQCBSZHLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-tosyl-1H-pyrrole: Chemical Identity and Structural Classification


4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole (CAS 922144-25-0), also referred to as 4-ethyl-2-tosyl-1H-pyrrole, is a C2-tosylated pyrrole bearing an ethyl substituent at the 4-position . With a molecular formula of C₁₃H₁₅NO₂S and a molecular weight of 249.33 g·mol⁻¹, this compound belongs to the class of pyrrolyl aryl sulfones (PASs)—a scaffold historically investigated for non-nucleoside reverse transcriptase inhibition [1] and more prominently utilized as a regioselective synthetic building block for tetrapyrrole natural product assembly [2]. Its defining structural features are the electron-withdrawing tosyl group at C2 and the sterically differentiating ethyl group at C4, which together govern its reactivity profile and differentiate it from unsubstituted, N-tosylated, or sulfinyl analogs.

Tetrapyrrole Assembly
C2-tosylated-4-ethylpyrrole building block for sterically locked biliverdin CD-ring synthesis
Regioselective Chemistry
Acid-catalyzed tosyl migration permits 2→5 rearrangement for pyrrolinone formation
Functionalization Handle
Free N–H with C2-sulfonyl activation supports N-alkylation, acylation, or arylation

Physicochemical and Regiochemical Non-Interchangeability with Analogs


Pyrrolyl sulfones with identical molecular formulae or shared tosyl functionality cannot be treated as interchangeable procurement items. The C2-tosylated-4-ethyl substitution pattern of CAS 922144-25-0 produces a computed LogP of 3.80—significantly exceeding that of the non-ethylated 2-tosyl-1H-pyrrole (LogP 3.24) and the N-tosylated regioisomer (LogP 2.73–3.11) . This lipophilicity differential directly impacts chromatographic retention, extraction recovery, and membrane partitioning in biological assays. Furthermore, the presence of a C4 ethyl substituent sterically modulates the acid-catalyzed 2→5 tosyl migration equilibrium that is characteristic of this scaffold class [1], meaning that any downstream chemistry relying on regiochemical fidelity (e.g., tetrapyrrole CD-ring construction) cannot proceed identically with unsubstituted or differently substituted analogs. Procuring a non-identical sulfonylpyrrole and expecting equivalent performance therefore introduces both physicochemical and synthetic risk.

Target
4-Ethyl-2-tosyl-1H-pyrrole
Analog
Des-ethyl 2-tosylpyrrole
Higher LogP (+0.56) alters chromatographic retention and extraction recovery; not interchangeable for non-polar partitioning assays.
Target
4-Ethyl-2-tosyl-1H-pyrrole
Analog
N-Tosylpyrrole
Free N–H (HBD=1) vs blocked N–H (HBD=0); N-functionalization chemistry requires C2-tosylation regioisomer.
Target
4-Ethyl-2-tosyl-1H-pyrrole
Analog
Unsubstituted 2-tosylpyrrole
C4-ethyl steric bulk may shift tosyl migration equilibrium; synthetic routes relying on regiochemical fidelity require this substitution pattern.

Product-Specific Physicochemical and Synthetic Differentiation Evidence


Elevated LogP Compared to Non-Ethylated 2-Tosylpyrrole

4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole (CAS 922144-25-0) exhibits a computed LogP of 3.80, compared to 3.24 for the direct des-ethyl analog 2-(4-methylphenyl)sulfonyl-1H-pyrrole (CAS 121668-76-6), both derived from the Chemsrc database using a consistent algorithmic methodology . This represents a ΔLogP of +0.56, corresponding to an approximately 3.6-fold increase in octanol/water partition coefficient.

LogP Comparison
Reported
LogP 3.80 vs 3.24
ΔLogP +0.56 (~3.6×)
Reported higher lipophilicity supports non-polar phase partitioning
Computed LogP from Chemsrc; same algorithmic method
Lipophilicity Drug design Chromatographic method development

Polar Surface Area Conservation Despite Higher Molecular Weight

Both 4-ethyl-2-tosyl-1H-pyrrole and its des-ethyl comparator 2-(4-methylphenyl)sulfonyl-1H-pyrrole possess an identical computed Polar Surface Area of 58.31 Ų , despite the target compound having a molecular weight of 249.33 vs. 221.28 g·mol⁻¹ (+12.7%). This means the ethyl substituent adds hydrophobic mass without increasing hydrogen-bonding capacity or polar surface exposure.

PSA vs MW
Reported
PSA 58.31 Ų (identical)
MW +12.7% (+28.05)
Hydrophobic bulk addition without increasing polar surface area
Computed PSA/MW; consistent methodology
Physicochemical profiling ADME prediction Medicinal chemistry

Steric Modulation of Tosyl Migration Equilibrium

Kohori et al. (1995) demonstrated that the acid-catalyzed rearrangement of the tosyl group from C2 to C5 in 3,4-disubstituted 2-tosylpyrroles is governed by the steric bulk of the C3 substituent, with bulkier groups shifting the equilibrium ratio of regioisomers [1]. While the published study examined C3-methyl, C3-ethyl, and C3-phenyl substituents rather than a C4-ethyl substituent specifically, the mechanistic principle—that alkyl substitution on the pyrrole ring alters the thermodynamic preference for tosyl placement—extends to C4-substituted systems. The 4-ethyl group of CAS 922144-25-0 thus provides a distinct steric environment that cannot be replicated by the unsubstituted (CAS 121668-76-6) or N-tosylated (CAS 17639-64-4) analogs.

Tosyl Migration
Class-level
Steric effect inferred from C3-substituted SAR (Kohori 1995)
C4-ethyl may alter tosyl migration equilibrium; requires validation
No direct data for C4-ethyl substitution
Synthetic methodology Regioselectivity Tetrapyrrole synthesis

Lipophilicity and Hydrogen-Bonding Advantage Over N-Tosylpyrrole

4-Ethyl-2-tosyl-1H-pyrrole (LogP = 3.80) is substantially more lipophilic than its N-tosylated regioisomer 1-(p-tolylsulfonyl)pyrrole (CAS 17639-64-4), which has reported LogP values of 2.73 (Chemsrc) to 3.11 (BOC Sciences) . The ΔLogP of +0.69 to +1.07 reflects the fundamental difference between C-sulfonylation and N-sulfonylation: the C2-tosyl group preserves the acidic N–H proton (H-bond donor count = 1) while the N-tosyl group eliminates it (H-bond donor count = 0), fundamentally altering both hydrogen-bonding capacity and lipophilicity.

vs N-Tosyl Regioisomer
Reported
LogP 3.80 vs 2.73–3.11
H-Bond Donor 1 vs 0
C2-tosylation retains free N–H for functionalization chemistry
Computed LogP; structural analysis
Regioisomer comparison Physicochemical properties Library design

Supplier-Validated Purity and Orthogonal QC Documentation

Bidepharm supplies CAS 922144-25-0 at a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the closest comparator 2-(4-methylphenyl)sulfonyl-1H-pyrrole (CAS 121668-76-6) is listed by multiple vendors at 97% purity as well , making purity parity the baseline expectation. The differentiation lies not in the nominal purity value but in the availability of multi-technique batch QC data (NMR + HPLC + GC) that allows procurement scientists to verify structural identity, chemical purity, and volatile impurity profile simultaneously before committing material to sensitive synthetic sequences.

QC Documentation
Specification review
97% purity
NMR, HPLC, GC batch data
Orthogonal QC supports incoming material acceptance criteria
Supplier specification; Bidepharm
Quality assurance Procurement specification Reproducibility

Key Research and Industrial Application Scenarios


Sterically Locked Biliverdin CD-Ring Component Synthesis

The 4-ethyl-2-tosyl-1H-pyrrole scaffold serves as the direct precursor to 3-(2-acetoxyethyl)-4-ethyl-2-tosylpyrrole, which is a key intermediate in the total synthesis of biliverdin derivatives with Z-syn, Z-anti, or E-syn CD-ring stereochemistry as reported by Hammam et al. (2006) . The C4 ethyl group is essential to the steric locking strategy, and the C2 tosyl group enables the regioselective conversion to 5-tosylpyrrolinones that constitute the D-ring of phycocyanobilin analogs. No unsubstituted or N-tosylated analog can participate in this synthetic sequence with equivalent regiochemical outcome, as the tosyl migration equilibrium and subsequent pyrrolinone formation are critically dependent on the substitution pattern [1].

Medicinal Chemistry Library Design with Optimized Lipophilicity

For structure-activity relationship (SAR) campaigns where increasing compound lipophilicity without inflating polar surface area is desired—a common objective in CNS and intracellular target programs—4-ethyl-2-tosyl-1H-pyrrole offers a pre-optimized scaffold. Its LogP of 3.80 is 0.56 units above the des-ethyl comparator while PSA remains constant at 58.31 Ų [1]. This physicochemical profile supports improved membrane permeability predictions while maintaining compliance with typical drug-likeness filters, making it a strategically advantageous building block over the non-ethylated analog for library enumeration.

Regioselective N-Functionalization with Free Pyrrole N–H

Unlike N-tosylpyrrole (CAS 17639-64-4), which has the pyrrole N–H blocked by the tosyl group, 4-ethyl-2-tosyl-1H-pyrrole retains a free, ionizable N–H (H-bond donor count = 1) while keeping the electron-withdrawing sulfonyl group at C2 . This unique combination enables N-alkylation, N-acylation, or N-arylation chemistry on the pyrrole nitrogen while benefiting from the C2-sulfonyl group's activating and directing effects on the ring. The N-tosylated regioisomer cannot undergo N-functionalization without prior detosylation, adding a synthetic step and reducing overall yield.

Quality-Critical Multi-Step Intermediate Procurement

For academic or industrial laboratories executing multi-step synthetic routes where intermediate quality directly impacts downstream yield and purity, CAS 922144-25-0 as supplied with orthogonal QC documentation (NMR, HPLC, GC) at 97% purity provides a level of incoming material confidence that reduces the need for in-house re-characterization. This is particularly relevant for routes published by the Inomata group, where 2-tosylpyrrole intermediates are carried through 4–6 subsequent transformations to reach phycocyanobilin or phytochromobilin targets [1]; a failed intermediate batch at step 1 propagates exponentially through the sequence.

Application
Selection Property
Validation Focus
Tetrapyrrole CD-ring synthesis
C4-ethyl steric locking, C2-tosyl regiochemistry
Tosyl migration fidelity under acidic conditions
CNS/intracellular SAR library design
Reported LogP/PSA balance
Membrane permeability prediction compliance
N-functionalization chemistry
Free N–H with C2-sulfonyl activation
Regioselective N-alkylation/acylation efficiency
Multi-step synthesis procurement
Orthogonal QC documentation (NMR, HPLC, GC)
Batch-to-batch intermediate consistency
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